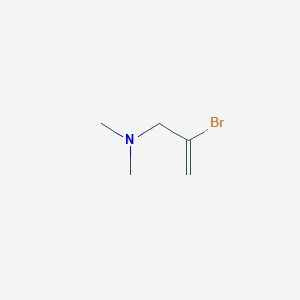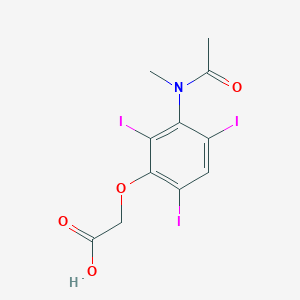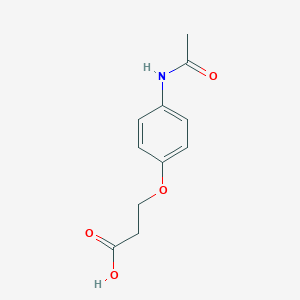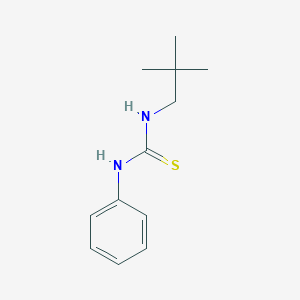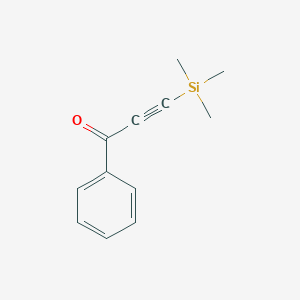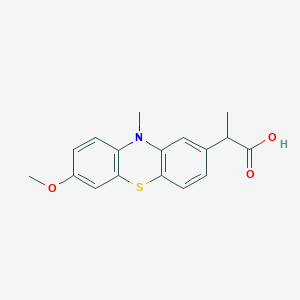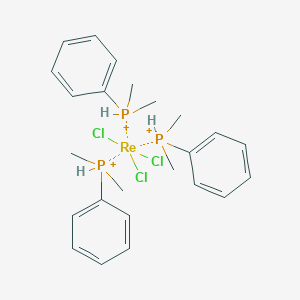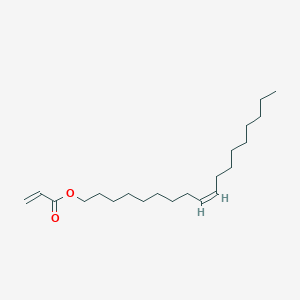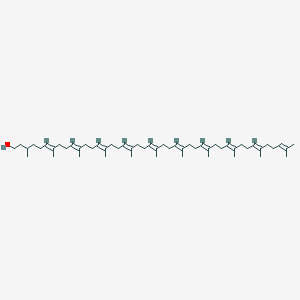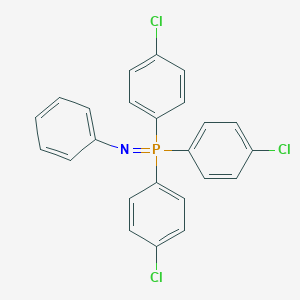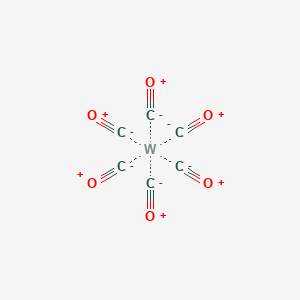
Hexacarbonyltungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacarbonyltungsten, also known as tungsten carbonyl, is an organometallic compound with the chemical formula W(CO)₆. This compound is noteworthy for being a volatile, air-stable derivative of tungsten in its zero oxidation state. It is a colorless solid that adopts an octahedral geometry, consisting of six carbon monoxide ligands radiating from the central tungsten atom .
Mechanism of Action
Target of Action
It is widely used in electron beam-induced deposition techniques, suggesting that its targets could be various surfaces where tungsten deposition is desired .
Mode of Action
Hexacarbonyltungsten interacts with its targets through a process called "reductive carbonylation" . This involves the reduction of a metal halide under an atmosphere of carbon monoxide . The compound is easily vaporized and decomposed by the electron beam, providing a convenient source of tungsten atoms .
Biochemical Pathways
Its use in electron beam-induced deposition suggests that it may play a role in the formation of tungsten-based structures .
Pharmacokinetics
Given its volatility and air stability, it can be inferred that the compound may have unique pharmacokinetic properties .
Result of Action
The primary result of this compound’s action is the deposition of tungsten atoms on a target surface . This is achieved through the compound’s volatility and its ability to be easily decomposed by an electron beam .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . The compound is relatively air-stable and is sparingly soluble in nonpolar organic solvents . Its reactivity commences with the displacement of some CO ligands in W(CO)₆ .
Preparation Methods
Hexacarbonyltungsten is generally prepared by a process known as “reductive carbonylation.” This involves the reduction of tungsten hexachloride (WCl₆) with a reducing agent such as magnesium, zinc, or aluminum powders under an atmosphere of carbon monoxide. The reaction is typically carried out under high pressure (5 to 15 MPa) and at a temperature range of 25 to 50 degrees Celsius . The resulting product is purified by distillation and heating sublimation to obtain colorless crystals of this compound .
Chemical Reactions Analysis
Hexacarbonyltungsten undergoes various types of chemical reactions, primarily involving the displacement of its carbon monoxide ligands. Some common reactions include:
Substitution Reactions: This compound can react with ligands such as acetonitrile, phosphines, and amines, leading to the displacement of one or more carbon monoxide ligands.
Reduction Reactions: It can be reduced to form lower oxidation state complexes.
Oxidation Reactions: this compound can be oxidized to form tungsten oxides.
Desulfurization Reactions: It is used to desulfurize organosulfur compounds.
Common reagents used in these reactions include sodium cyclopentadienide, acetonitrile, and various phosphines. Major products formed from these reactions include cyclopentadienyltungsten tricarbonyl dimer and dihydrogen complexes .
Scientific Research Applications
Comparison with Similar Compounds
Hexacarbonyltungsten is similar to other metal carbonyls such as chromium hexacarbonyl and molybdenum hexacarbonyl. it tends to form compounds that are kinetically more robust compared to its molybdenum analog . The unique properties of this compound, such as its volatility and air stability, make it particularly useful in various applications.
Similar Compounds
- Chromium hexacarbonyl (Cr(CO)₆)
- Molybdenum hexacarbonyl (Mo(CO)₆)
- Seaborgium hexacarbonyl (Sg(CO)₆)
Properties
CAS No. |
14040-11-0 |
|---|---|
Molecular Formula |
C6O6W |
Molecular Weight |
351.90 g/mol |
IUPAC Name |
carbon monoxide;tungsten |
InChI |
InChI=1S/6CO.W/c6*1-2; |
InChI Key |
FQNHWXHRAUXLFU-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] |
| 14040-11-0 | |
Pictograms |
Acute Toxic |
Synonyms |
hexacarbonyltungsten tungsten hexacarbonyl W(CO)6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B83843.png)

